PF-06726304 is a potent and selective inhibitor of Enhancer of Zeste Homolog 2, a key component of the Polycomb Repressive Complex 2 that plays a significant role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate gene expression involved in tumorigenesis.
PF-06726304 was developed as part of a series of compounds aimed at targeting the epigenetic regulator EZH2. It has been studied extensively in preclinical models, particularly in prostate cancer, demonstrating significant efficacy against tumors harboring mutations in EZH2.
PF-06726304 is classified as a small molecule inhibitor. It specifically targets the enzymatic activity of EZH2, inhibiting its function and subsequently affecting histone methylation patterns associated with gene silencing.
The synthesis of PF-06726304 involves several key steps that typically include:
The synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products. The use of advanced techniques such as high-performance liquid chromatography may be employed for purification.
PF-06726304 has a complex molecular structure characterized by multiple aromatic rings and functional groups that contribute to its binding affinity for EZH2.
The molecular formula for PF-06726304 is CHNO, with a molecular weight of approximately 299.34 g/mol.
The three-dimensional structure can be analyzed using molecular modeling software, which provides insights into its binding interactions with EZH2.
PF-06726304 primarily acts through non-covalent interactions with the active site of EZH2, inhibiting its methyltransferase activity.
The compound's mechanism involves competitive inhibition where it binds to the same site as the substrate (histone proteins), thereby preventing the trimethylation of lysine residues on histones.
PF-06726304 inhibits EZH2 by binding to its SET domain, which is crucial for its catalytic activity. This binding disrupts the normal function of EZH2, leading to decreased levels of trimethylated histone H3 at lysine 27 (H3K27me3).
In preclinical studies, PF-06726304 demonstrated an IC50 value (the concentration required to inhibit 50% of enzymatic activity) against wild-type EZH2 of approximately 0.7 nM and against the Y641N mutant form at about 3.0 nM . This high potency indicates its potential effectiveness in clinical applications.
PF-06726304 is typically presented as a solid compound with good solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide but limited water solubility.
The compound has demonstrated stability under physiological conditions and shows favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability .
PF-06726304 has been primarily investigated for its potential use in cancer therapy, particularly for tumors with aberrant EZH2 activity. Its ability to reverse gene silencing associated with cancer progression makes it a promising candidate for treating various malignancies, including prostate cancer and other solid tumors characterized by dysregulated epigenetic landscapes .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3